"synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate"
"synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate"
An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthetic strategy is centered on the regioselective electrophilic bromination of a readily accessible precursor, Methyl 4-methylthiophene-2-carboxylate. This document elucidates the underlying chemical principles, provides a step-by-step methodology, and offers insights into the causality behind experimental choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, renowned for their wide range of biological activities and applications in materials science.[3][] Their structural similarity to benzene rings allows them to act as bioisosteres, leading to their incorporation into numerous pharmaceutical agents with antibacterial, anti-inflammatory, and anticancer properties.[5][6] Methyl 5-bromo-4-methylthiophene-2-carboxylate (CAS No: 54796-47-3) is a trifunctionalized thiophene derivative.[7][8] The presence of a bromine atom, a methyl group, and a methyl ester provides three distinct points for further chemical modification, making it an exceptionally versatile intermediate for the construction of more complex molecular architectures.
The strategic placement of the bromine at the C5 position is crucial. This position is highly activated and susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups. This guide presents a reliable and well-characterized pathway for its synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthetic plan is devised from a retrosynthetic perspective, which involves logically deconstructing the target molecule to identify a practical starting point. The key transformation is the introduction of the bromine atom onto the thiophene ring.
The analysis points to a two-step approach:
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Formation of the Thiophene Core: Synthesis of the precursor, Methyl 4-methylthiophene-2-carboxylate. The Gewald aminothiophene synthesis is a highly efficient and convergent method for constructing such polysubstituted thiophenes from simple acyclic precursors.[6]
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Regioselective Bromination: Introduction of the bromine atom at the C5 position via electrophilic aromatic substitution.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursor: Methyl 4-methylthiophene-2-carboxylate
The Gewald reaction is a multicomponent reaction that provides a straightforward entry into 2-aminothiophenes, which can be subsequently deaminated and esterified. However, for this specific substitution pattern, a more direct variation of the Gewald synthesis starting from ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur is employed.
Rationale for the Gewald Synthesis
The Gewald reaction is selected for its operational simplicity, high convergence, and use of readily available starting materials. It involves the condensation of a ketone (ethyl acetoacetate) with an active methylene compound (methyl cyanoacetate) in the presence of elemental sulfur and a base (typically a morpholine or diethylamine). The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.
Experimental Protocol: Gewald Synthesis
Materials:
-
Ethyl acetoacetate
-
Methyl cyanoacetate
-
Elemental Sulfur (S₈)
-
Diethylamine
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Methanol
Procedure:
-
Thiophene Ring Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add diethylamine (0.5 eq) dropwise to the stirred mixture.
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Heat the reaction mixture to reflux (approximately 78°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the resulting intermediate, a substituted 2-aminothiophene, often precipitates. Filter the solid and wash with cold ethanol.
-
Deamination (Sandmeyer-type reaction): The isolated 2-aminothiophene is diazotized and subsequently deaminated. Suspend the aminothiophene in an aqueous solution of HBr.
-
Cool the mixture to 0-5°C in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.
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The resulting diazonium salt is then treated with a reducing agent like hypophosphorous acid or is decomposed in the presence of a copper catalyst to yield the deaminated thiophene ring.
-
Esterification: If the carboxylate group is not already in the desired methyl ester form, the resulting carboxylic acid can be esterified using methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) via Fischer esterification.
-
Purification: The crude Methyl 4-methylthiophene-2-carboxylate is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Core Synthesis: Regioselective Bromination
This is the critical step where the bromine atom is introduced onto the thiophene ring. The choice of brominating agent and reaction conditions is paramount to ensure high regioselectivity for the C5 position.
Mechanistic Insight: Directing Effects in Electrophilic Substitution
The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The positions adjacent to the sulfur atom (C2 and C5) are the most reactive. In our precursor, Methyl 4-methylthiophene-2-carboxylate, we have two directing groups:
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-CH₃ (Methyl) at C4: An activating, ortho-, para-directing group. It increases the electron density at C3 and C5.
-
-COOCH₃ (Methyl Ester) at C2: A deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the C3 and C5 positions.
The combined electronic effects strongly favor electrophilic attack at the C5 position . The activating effect of the methyl group at C4 strongly directs the incoming electrophile to the adjacent C5 position, overcoming the deactivating influence of the ester group. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.[9]
Experimental Protocol: Bromination with NBS
Materials:
-
Methyl 4-methylthiophene-2-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃) as solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
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Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve Methyl 4-methylthiophene-2-carboxylate (1.0 eq) in DMF or chloroform.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain the temperature between 20-25°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford Methyl 5-bromo-4-methylthiophene-2-carboxylate as a pure solid.
Caption: Experimental workflow for the bromination step.
Data Summary and Characterization
The final product, Methyl 5-bromo-4-methylthiophene-2-carboxylate, should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Molecular Formula | C₇H₇BrO₂S[7] |
| Molecular Weight | 235.10 g/mol [7] |
| Appearance | White to off-white solid[8] |
| CAS Number | 54796-47-3[7] |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.6 (s, 1H, thiophene H-3), ~3.8 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~162 (C=O), ~140 (C4), ~135 (C2), ~130 (C3), ~110 (C5), ~52 (-OCH₃), ~15 (-CH₃) |
| Mass Spec (EI) | m/z: 234/236 (M⁺, bromine isotope pattern) |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Halogenated Solvents (Chloroform): Toxic and carcinogenic. Handle with extreme care.
-
DMF: A skin and respiratory irritant. Readily absorbed through the skin.
-
Bromine (if used directly): Highly corrosive and toxic. The use of NBS is a safer alternative.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This guide outlines a robust and efficient synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate. The strategy relies on the well-established Gewald synthesis to construct the thiophene core, followed by a highly regioselective bromination at the C5 position using N-Bromosuccinimide. The detailed protocol and mechanistic explanations provide researchers with a solid foundation for successfully producing this valuable chemical intermediate for applications in drug discovery and advanced materials development.
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